molecular formula C9H16ClNO B1399544 1-Propylpiperidine-4-carbonyl chloride CAS No. 952201-13-7

1-Propylpiperidine-4-carbonyl chloride

Cat. No.: B1399544
CAS No.: 952201-13-7
M. Wt: 189.68 g/mol
InChI Key: QWOKUEHKTGNNIV-UHFFFAOYSA-N
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Description

1-Propylpiperidine-4-carbonyl chloride is a chemical compound with the molecular formula C9H16ClNO . It falls under the category of carbonyl chlorides . The molecular weight of this compound is 189.685 .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years due to their importance in drug design . The synthesis of these compounds often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Multicomponent reactions (MCRs) such as the Strecker synthesis, the Hanch synthesis of dihydropyridins and pyrroles, the Biginelli reaction, the Mannich reaction, the Ugi reaction, the preparation of imidazoles according to Radziszewski, the Passerini reaction, and many others have been used .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various tools such as MolView . This tool allows for the conversion of a 2D structural formula into a 3D model . The structure of the compound can also be analyzed using the IUPAC Standard InChI and InChIKey .


Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using various methods. For example, precipitation gravimetry is an analytical technique that uses a precipitation reaction to separate ions from a solution . The chemical that is added to cause the precipitation is called the precipitant or precipitating agent .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development involving 1-Propylpiperidine-4-carbonyl chloride and similar compounds .

Properties

IUPAC Name

1-propylpiperidine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c1-2-5-11-6-3-8(4-7-11)9(10)12/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOKUEHKTGNNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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